Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester
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Overview
Description
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H14BClFNO This compound is known for its unique structure, which includes a borinic acid ester linked to a quinoline moiety
Preparation Methods
The synthesis of Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with quinoline esters under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates, often using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Scientific Research Applications
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.
Mechanism of Action
The mechanism by which Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the borinic acid ester can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and cellular functions .
Comparison with Similar Compounds
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: can be compared with other borinic acid esters and quinoline derivatives:
This compound: is unique due to its dual functional groups, which provide a combination of reactivity and biological activity.
Similar compounds: include boronic acids, borinic acids, and other quinoline esters, each with varying degrees of reactivity and applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
873101-78-1 |
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Molecular Formula |
C21H14BClFNO |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C21H14BClFNO/c23-18-11-9-16(10-12-18)22(17-6-2-7-19(24)14-17)26-20-8-1-4-15-5-3-13-25-21(15)20/h1-14H |
InChI Key |
BSSKBGJCYLLUSX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC(=CC=C2)F)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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